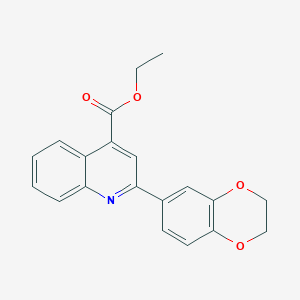

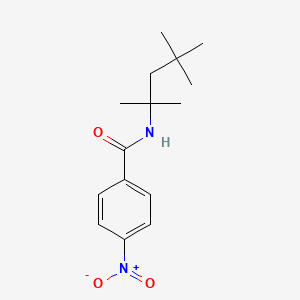

![molecular formula C20H20N6O2 B5515877 N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to imidazo[1,2-a]pyridines often involves copper-catalyzed regioselective dicarbonylation processes. For instance, Wang et al. (2015) described a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, which is an innovative approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines, crucial substrates, and intermediates in the preparation of fine chemicals (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR, FT-IR, and X-ray diffraction. Chen et al. (2021) successfully demonstrated the structure of a related compound through these methods, highlighting the importance of molecular structure optimization using theoretical calculations based on density functional theory (DFT) (Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including the one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines as reported by Shao et al. (2011). This process involves β-lactam carbenes and 2-pyridyl isonitriles, leading to compounds that serve as efficient fluorescent probes for mercury ions (Shao et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, intramolecular π–π stacking, and van der Waals forces play a significant role in stabilizing these compounds, as illustrated by Chen et al. (2021) in their study on N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity and interaction with other molecules, are crucial for their application in synthesis and drug design. The regioselective copper-catalyzed dicarbonylation process, as discussed by Wang et al. (2015), showcases the reactive nature of these compounds under certain conditions, enabling the formation of complex molecules (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Gastric Antisecretory and Cytoprotective Properties

A study describes the discovery of a novel class of antiulcer agents, substituted imidazo[1,2-a]pyridines, which exhibit both gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues. Their gastric antisecretory activity may involve inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Potential Probes for Peripheral Benzodiazepine Receptors

Imidazo[1,2-α]pyridines have been identified as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). The study explored the synthesis of these compounds for potential study of PBR in vivo using SPECT (Katsifis et al., 2000).

Histamine H2-Receptor Antagonists and Antiulcer Activities

A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and showed histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Specific compounds within this series demonstrated potent antisecretory and cytoprotective activity (Katsura et al., 1992).

Fluorescent Probes for Mercury Ion

A study reported the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. One of the derivatives was an efficient fluorescent probe for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines was designed as melatonin receptor ligands. Compounds within this class demonstrated good selectivity and affinities for melatonin receptors, indicating their potential in related therapies (El Kazzouli et al., 2011).

Inhibitors of Human Rhinovirus

A series of imidazo[1,2-a]pyridines were designed and prepared as antirhinovirus agents, related structurally to Enviroxime. These compounds were synthesized with a focus on stereospecificity and showed potential as inhibitors of human rhinovirus (Hamdouchi et al., 1999).

Synthesis of 1,2-Diketones Using Molecular Oxygen

A novel copper-catalyzed double carbonylation of imidazo[1,2-a]pyridines was described, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines. These products are important substrates in the preparation of fine chemicals and share a skeleton similar to Zolpidem, a widely prescribed drug (Wang et al., 2015).

Synthesis and Insecticidal Assessment

A study involved the synthesis of various heterocycles, incorporating a thiadiazole moiety, and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Activity of Imidazo[1,2-a]pyridin-6-yl Acetamide Derivatives

A series of imidazo[1,2- a ]pyridin-6-yl acetamide derivatives were synthesized and evaluated for antitumor activity against SMMC7721 and HCT116 cells in vitro. Most compounds exhibited excellent anticancer activity, highlighting the potential for further in-depth study of their antitumor properties (Chena et al., 2022).

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-15-23-25(20(28)26(15)16-7-3-2-4-8-16)14-19(27)21-11-10-17-13-22-18-9-5-6-12-24(17)18/h2-9,12-13H,10-11,14H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKYWEYTRDUMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)NCCC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)

![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)

![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)